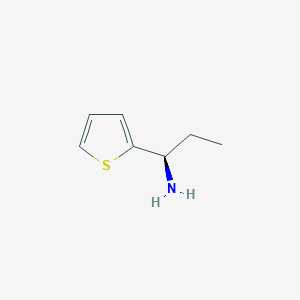

(1R)-1-(thiophen-2-yl)propan-1-amine

Description

Contextualization of Chiral (1R)-1-(thiophen-2-yl)propan-1-amine within Stereoselective Synthesis

This compound is a chiral primary amine featuring a stereocenter at the carbon atom bonded to both the thiophene (B33073) ring and the amino group. This structure places it within the important class of α-chiral amines, which are highly sought-after intermediates in asymmetric synthesis. The stereochemical outcome of a synthesis can be controlled by temporarily attaching a chiral auxiliary to a substrate, guiding subsequent reactions, and then removing it. sigmaaldrich.comwikipedia.org Chiral primary amines like this compound are foundational precursors for the synthesis of more complex chiral structures, including ligands for asymmetric metal catalysis or as components of organocatalysts.

The synthesis of such α-chiral thienyl amines can be approached through several established stereoselective methods. A primary route is the asymmetric hydrogenation or asymmetric transfer hydrogenation of a prochiral imine precursor. This involves the reduction of the C=N bond of an imine formed from 1-(thiophen-2-yl)propan-1-one, a reaction catalyzed by a chiral transition metal complex. Another powerful modern technique is biocatalysis, where enzymes such as transaminases or imine reductases can convert a prochiral ketone or imine into a single enantiomer of the amine with exceptionally high enantiomeric excess. For instance, the chemoenzymatic synthesis of a related compound, (S)-3-(Methyl-Amino)-1-(thiophen-2-yl)propan-1-ol, has been achieved with high conversion and enantiomeric excess using immobilized Saccharomyces cerevisiae. researchgate.net

Once obtained in enantiomerically pure form, this compound serves as a versatile chiral building block. Its primary amine functionality allows it to be incorporated into larger molecules through standard transformations such as amide bond formation, reductive amination, or N-alkylation. The presence of the thiophene ring offers additional sites for functionalization and can impart specific electronic or coordinating properties to the final product, making it a valuable synthon for creating complex chiral molecules.

Significance of Thiophene Derivatives in Chiral Chemistry Beyond Pharmaceutical Applications

While thiophene-containing chiral molecules are prominent in drug discovery, their utility extends significantly into other domains, particularly materials science and asymmetric catalysis. The unique combination of the thiophene moiety's electronic properties and the stereochemical information from a chiral center leads to materials and catalysts with novel functionalities.

In materials science, the primary application is in the development of chiral polythiophenes. These polymers, which feature chiral substituents on the thiophene backbone, can self-assemble into helical supramolecular structures. This induced chirality in the conjugated polymer chain gives rise to strong chiroptical properties, such as intense signals in circular dichroism (CD) spectroscopy. researchgate.net These materials are being actively researched for a range of applications. researchgate.netnih.gov

Another significant area is asymmetric catalysis. The sulfur atom in the thiophene ring can act as a coordinating atom for transition metals. By designing thiophene-based scaffolds that incorporate chiral elements, chemists have developed potent ligands for a variety of enantioselective transformations. nih.gov For example, C2-symmetric chiral ligands based on 2,5-disubstituted thiophenes, such as bis(oxazolinyl)thiophenes, have been synthesized and successfully applied in copper-catalyzed asymmetric Friedel–Crafts alkylations. nih.gov Similarly, chiral thiophene-salen complexes have been used as catalysts for the asymmetric Henry reaction, producing β-nitroalcohols with good enantioselectivity. nih.govresearchgate.net

| Application Area | Description of Use | Example Compound Class | Reference |

|---|---|---|---|

| Chiroptoelectronics | Development of materials for circularly polarized light detection and emission. The helical structure of chiral polythiophenes allows for differential interaction with left- and right-circularly polarized light. | Polythiophenes with chiral side chains (e.g., (S)-2-methylbutyl) | researchgate.netnih.gov |

| Chiral Sensing | Creation of sensors that can selectively detect and quantify chiral molecules. The chiroptical response (e.g., CD signal) of a chiral polythiophene film can change upon interaction with a chiral analyte. | Chiral polythiophene films | nih.govnih.gov |

| Asymmetric Catalysis | Used as chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. | Chiral thiophene-salen complexes, bis(oxazolinyl)thiophenes | nih.govnih.gov |

| Chiral Separation | Employed as the stationary phase in chromatography columns for the separation of enantiomers. | Chiral polythiophene-based materials | nih.gov |

Historical Development and Evolution of Synthetic Strategies for Chiral Thiophenic Systems

The synthesis of chiral molecules containing a thiophene ring has evolved considerably from classical methods to modern, highly efficient asymmetric catalytic strategies. The historical development reflects the broader progress in organic synthesis, particularly in the control of stereochemistry.

The journey began with the discovery of thiophene by Viktor Meyer in 1882 and the subsequent development of foundational methods for constructing the thiophene ring itself, such as the Paal-Knorr thiophene synthesis from 1,4-dicarbonyl compounds and a sulfur source. wikipedia.org For many decades, the introduction of chirality relied on classical resolution techniques or the use of chiral starting materials derived from natural sources.

A notable early foray into the asymmetric synthesis of complex thiophene-containing molecules was reported in the late 1970s. Researchers explored acid-catalyzed olefinic cyclizations to create thiophene-containing steroid-like molecules, achieving a degree of asymmetric induction. acs.orgacs.org This work represented an important step towards controlling the absolute stereochemistry in the formation of complex polycyclic thiophenic systems.

The modern era has been defined by the development of catalytic asymmetric methods. This includes the functionalization of pre-existing thiophene rings and the asymmetric construction of the ring. Recent advancements have focused on the catalytic asymmetric dearomatization of thiophenes, a powerful strategy that breaks the aromaticity of the ring to create complex, three-dimensional chiral spiranes and other structures with high enantioselectivity. rsc.org Furthermore, the synthesis of chiral thiophene-based ligands for transition metal catalysis has become a major field of research, enabling a wide range of enantioselective reactions. nih.govnih.gov The development of efficient coupling reactions, such as Suzuki cross-coupling, has also facilitated the synthesis of chiral thiophene monomers, which are precursors to the advanced chiral polythiophenes used in materials science. nih.gov

| Era / Time Period | Key Synthetic Strategy | Description | Reference |

|---|---|---|---|

| Late 19th - Mid 20th Century | Classical Ring Synthesis & Resolution | Construction of the thiophene ring using methods like Paal-Knorr synthesis, followed by classical resolution of racemic products using chiral acids or bases. | wikipedia.org |

| 1970s | Diastereoselective Cyclizations | Early attempts at stereocontrol, such as the use of olefinic cyclizations to induce asymmetry in the synthesis of complex thiophene-containing polycycles. | acs.orgacs.org |

| 1990s - 2000s | Chiral Ligand Synthesis | Development of thiophene-based chiral ligands (e.g., thiophene-salen, bis(oxazolines)) for use in asymmetric transition-metal catalysis. | nih.govnih.gov |

| 2000s - Present | Advanced Coupling & Monomer Synthesis | Use of modern cross-coupling reactions (e.g., Suzuki, Stille) to synthesize functionalized chiral thiophene monomers for polymerization into chiroptical materials. | nih.gov |

| 2010s - Present | Catalytic Asymmetric Functionalization/Dearomatization | Direct, highly enantioselective functionalization of the thiophene ring or its dearomatization to create complex, non-planar chiral structures. | rsc.org |

| 2010s - Present | Biocatalysis | Application of enzymes (e.g., transaminases, reductases) for the highly enantioselective synthesis of chiral thiophene-containing amines and alcohols. | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

473732-90-0 |

|---|---|

Molecular Formula |

C7H11NS |

Molecular Weight |

141.24 g/mol |

IUPAC Name |

(1R)-1-thiophen-2-ylpropan-1-amine |

InChI |

InChI=1S/C7H11NS/c1-2-6(8)7-4-3-5-9-7/h3-6H,2,8H2,1H3/t6-/m1/s1 |

InChI Key |

MKSQLXYFWYXTSM-ZCFIWIBFSA-N |

Isomeric SMILES |

CC[C@H](C1=CC=CS1)N |

Canonical SMILES |

CCC(C1=CC=CS1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1r 1 Thiophen 2 Yl Propan 1 Amine

Enantioselective Synthesis Approaches

Enantioselective methods offer an efficient route to chiral amines by directly producing the desired enantiomer, thus avoiding the loss of 50% of the material inherent in classical resolutions. researchgate.net These strategies often rely on chiral catalysts or reagents to control the stereochemical outcome of the reaction.

Asymmetric catalytic hydrogenation is a powerful and direct method for preparing chiral amines from prochiral imines. nih.gov This approach typically involves the hydrogenation of the C=N double bond of an imine precursor using a transition metal complexed with a chiral ligand. researchgate.netajchem-b.com For the synthesis of (1R)-1-(thiophen-2-yl)propan-1-amine, the corresponding precursor, N-substituted 1-(thiophen-2-yl)propan-1-imine, is hydrogenated.

The process begins with the formation of the imine from 1-(thiophen-2-yl)propan-1-one and an appropriate nitrogen source. This imine is then reduced under a hydrogen atmosphere in the presence of a chiral catalyst. Iridium (Ir) and Rhodium (Rh) based catalysts are commonly employed for this transformation, demonstrating high efficiency and enantioselectivity for a variety of substrates. nih.govajchem-b.com The choice of metal, chiral ligand, and reaction conditions is critical for achieving high enantiomeric excess (ee).

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Imines Note: Data is representative for analogous aryl alkyl imine substrates.

| Catalyst Precursor | Chiral Ligand | Typical Substrate | Achieved ee (%) |

|---|---|---|---|

| [Rh(COD)Cl]₂ | (R,R)-Me-DuPhos | N-Aryl Imines | >95 |

| [Ir(COD)Cl]₂ | (R)-MeO-BIPHEP | N-Aryl Imines | up to 96 ajchem-b.com |

The use of chiral auxiliaries is a robust and reliable strategy for asymmetric synthesis. sigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. sigmaaldrich.com

A prevalent method for synthesizing chiral amines is the use of tert-butanesulfinamide, developed by Ellman. yale.edu In this approach, 1-(thiophen-2-yl)propan-1-one is condensed with a chiral tert-butanesulfinamide (e.g., (R)-tert-butanesulfinamide) to form a chiral N-sulfinyl imine. The subsequent reduction of the imine C=N bond is highly diastereoselective, as the bulky tert-butylsulfinyl group effectively shields one face of the imine. The reduction is typically performed with mild reducing agents like sodium borohydride. Finally, the sulfinyl group is cleaved under acidic conditions to yield the desired enantiomerically enriched amine. yale.edu Other auxiliaries, such as those derived from pseudoephedrine, can also be employed. nih.govharvard.edu

Table 2: Steps in Chiral Auxiliary-Mediated Synthesis

| Step | Reactants | Product | Purpose |

| 1. Condensation | 1-(thiophen-2-yl)propan-1-one + (R)-tert-butanesulfinamide | Chiral N-sulfinyl imine | Formation of diastereomeric intermediate precursor. |

| 2. Reduction | Chiral N-sulfinyl imine + Reducing Agent (e.g., NaBH₄) | N-sulfinyl-amine | Diastereoselective creation of the new stereocenter. |

| 3. Cleavage | N-sulfinyl-amine + Acid (e.g., HCl) | This compound | Removal of the chiral auxiliary to yield the final product. yale.edu |

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. nih.gov While direct organocatalytic routes to this compound are not extensively documented, the principles can be applied to the enantioenrichment of its precursors. These methods avoid the use of metals, which can be advantageous in terms of cost and toxicity.

For instance, an organocatalytic Michael addition could be used to construct a chiral intermediate. A thiophene-containing Michael acceptor could react with a nucleophile in the presence of a chiral organocatalyst, such as a derivative of proline or a chiral thiourea, to create a stereocenter that can be elaborated into the target amine. rsc.org Another potential strategy is the asymmetric transfer hydrogenation of the imine derived from 1-(thiophen-2-yl)propan-1-one, using a Hantzsch ester as the hydrogen source and a chiral Brønsted acid, like a phosphoric acid derivative, as the catalyst. beilstein-journals.org

Stereoselective reductive amination provides a direct, one-pot method for converting a ketone to a chiral amine. rsc.org This process combines the formation of an imine from a ketone and an amine source with its subsequent reduction in a single reaction vessel. When a chiral catalyst is used to control the reduction step, it is termed asymmetric reductive amination.

For the synthesis of this compound, the starting ketone is 1-(thiophen-2-yl)propan-1-one, a derivative of thiophene-2-carbaldehyde. wikipedia.org This ketone reacts with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form the corresponding imine in situ. This transient imine is then immediately reduced by a hydride source in the presence of a chiral catalyst. This method is highly atom-economical and avoids the isolation of the often-unstable imine intermediate. thieme-connect.de

Table 3: Components of Asymmetric Reductive Amination

| Component | Example | Role |

| Ketone Substrate | 1-(thiophen-2-yl)propan-1-one | Carbon backbone and prochiral center. |

| Amine Source | Ammonia, Ammonium formate | Provides the nitrogen atom for the amine group. |

| Reducing Agent | H₂, Silanes, Hantzsch Ester | Provides the hydride for the reduction of the C=N bond. |

| Chiral Catalyst | Ir, Ru, or Rh complex with a chiral ligand | Induces enantioselectivity during the reduction step. nih.gov |

Classical Resolution Techniques for Diastereomeric and Enantiomeric Separation

Classical resolution is a foundational technique for separating a racemic mixture into its individual enantiomers. This method relies on the conversion of the enantiomeric pair into a pair of diastereomers, which possess different physical properties and can therefore be separated. wikipedia.org

For chiral amines like 1-(thiophen-2-yl)propan-1-amine (B1267913), the most common resolution method is diastereomeric salt formation. pharmtech.com This process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org The reaction produces two diastereomeric salts.

(R,S)-Amine + (R)-Acid → [(R)-Amine·(R)-Acid] + [(S)-Amine·(R)-Acid]

These two salts, being diastereomers, have different solubilities in a given solvent. rsc.org Through a process of fractional crystallization, the less soluble salt will precipitate from the solution and can be isolated by filtration. The desired enantiomer of the amine is then recovered by treating the isolated salt with a base to neutralize the acid. The choice of resolving agent and solvent is crucial for efficient separation. researchgate.net

Table 4: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| (+)-Tartaric acid | Chiral Dicarboxylic Acid wikipedia.org |

| (-)-Mandelic acid | Chiral α-Hydroxy Acid researchgate.net |

| (+)-Camphorsulfonic acid | Chiral Sulfonic Acid wikipedia.org |

| (-)-Dibenzoyltartaric acid | Chiral Dicarboxylic Acid Derivative |

Enzymatic Kinetic Resolution Applied to Thiophene-Substituted Propanamines

Enzymatic kinetic resolution (EKR) is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. For primary amines like 1-(thiophen-2-yl)propan-1-amine, lipases are the most commonly employed class of enzymes. The process typically involves the irreversible N-acylation of one enantiomer in the presence of an acyl donor, leaving the other enantiomer unreacted.

The most successful and widely used lipases for the resolution of chiral amines are from Candida antarctica (specifically Lipase B, often immobilized and known as Novozym 435) and Candida rugosa. These enzymes exhibit high enantioselectivity and tolerate a wide range of substrates and organic solvents.

The general reaction for the kinetic resolution of racemic 1-(thiophen-2-yl)propan-1-amine is as follows: The racemic amine is dissolved in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether). An acyl donor, such as ethyl acetate (B1210297) or isopropenyl acetate, is added along with the lipase. The enzyme selectively catalyzes the acylation of one enantiomer—for many primary amines, this is the (R)-enantiomer. The reaction proceeds until approximately 50% conversion is reached, at which point the mixture ideally contains the acylated (R)-amide and the unreacted (S)-amine in high enantiomeric excess (ee). The two compounds can then be separated by standard chemical techniques. To obtain the desired (R)-enantiomer, the resulting (R)-amide would need to be hydrolyzed, or the enzyme and conditions would need to be selected to favor acylation of the (S)-enantiomer, leaving the desired (R)-amine unreacted.

The effectiveness of the resolution is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E-values (typically >100) are desirable for achieving high enantiomeric excess in both the product and the remaining substrate.

Table 1: Representative Conditions for Lipase-Catalyzed Kinetic Resolution of Chiral Primary Amines

| Enzyme | Amine Substrate | Acyl Donor | Solvent | Temp. (°C) | Conversion (%) | Product ee (%) | E-value |

|---|---|---|---|---|---|---|---|

| Novozym 435 (CALB) | 1-Phenylethylamine | Ethyl Acetate | Toluene | 50 | ~50 | >99 ((R)-amide) | >200 |

Chromatographic Resolution Methods for Enantiomeric Separation

Chromatographic resolution is a cornerstone technique for the analytical and preparative separation of enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent method for separating chiral amines. mdpi.com

Polysaccharide-based CSPs are particularly effective for this purpose. These columns contain a chiral selector, typically a derivative of cellulose (B213188) or amylose (B160209) (e.g., tris(3,5-dimethylphenyl)carbamate), which is coated or immobilized onto a silica (B1680970) support. Chiral recognition occurs through transient diastereomeric interactions between the enantiomers and the chiral selector, which can involve hydrogen bonding, dipole-dipole interactions, and steric hindrance.

For the separation of basic compounds like 1-(thiophen-2-yl)propan-1-amine, a normal-phase mobile system is often employed. This typically consists of a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol. mdpi.com A crucial component for the successful elution and separation of amines is the addition of a small amount of a basic additive, most commonly diethylamine (B46881) (DEA). mdpi.com The DEA acts as a competitor for highly acidic sites on the silica surface, preventing strong, non-enantioselective interactions that would otherwise lead to poor peak shape and retention.

Supercritical fluid chromatography (SFC) has also emerged as a powerful alternative for chiral separations, often providing faster and more efficient results than HPLC. wiley.com Crown ether-based CSPs have shown particular promise for the resolution of primary amines under SFC conditions. wiley.com

Table 2: Typical Chiral HPLC Conditions for Primary Amine Resolution

| Parameter | Description |

|---|---|

| Chiral Stationary Phase (CSP) | Chiralpak® IB-3 (Cellulose tris(3,5-dimethylphenylcarbamate), immobilized) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate), coated) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient (e.g., 25 °C) |

| Detection | UV (e.g., at 235 nm, characteristic for the thiophene (B33073) ring) |

Note: This table outlines a standard starting method for the enantioseparation of aryl-alkyl amines on common polysaccharide CSPs.

Precursor Synthesis and Functionalization Strategies

Synthesis of Ketone Precursors and Their Stereoselective Conversion to Amines

A common and efficient route to this compound begins with the synthesis of the corresponding prochiral ketone, 1-(thiophen-2-yl)propan-1-one. This ketone is then converted to the target chiral amine using stereoselective methods.

The synthesis of 1-(thiophen-2-yl)propan-1-one is typically achieved via a Friedel-Crafts acylation reaction. In this process, thiophene is reacted with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is highly regioselective, with acylation occurring preferentially at the C2 position of the thiophene ring due to its higher electron density compared to the C3 position.

Once the ketone precursor is obtained, the most direct method for its conversion to the chiral amine is asymmetric reductive amination. This transformation can be achieved using transition metal catalysts or enzymes. Catalytic systems often employ iridium or ruthenium complexes coordinated to chiral phosphine (B1218219) ligands, such as BINAP or f-Binaphane. google.comnih.gov The reaction involves the condensation of the ketone with an ammonia source (like ammonium trifluoroacetate) to form an intermediate imine in situ, which is then asymmetrically hydrogenated by the chiral catalyst to yield the primary amine with high enantioselectivity. nih.gov

Table 3: Catalytic Systems for Asymmetric Reductive Amination of Aryl Ketones

| Catalyst System | Ketone Substrate | Amine Source | H₂ Pressure | ee (%) |

|---|---|---|---|---|

| Ru(OAc)₂{(S)-binap} | 2-Acetylpyridines | NH₄OCOCF₃ | 0.8 MPa | 94.6 to >99.9 |

Note: This table showcases highly effective catalysts for the asymmetric reductive amination of ketones structurally similar to 1-(thiophen-2-yl)propan-1-one.

Regioselective Functionalization of Thiophene Ring Systems for Amine Synthesis

The synthesis of 1-(thiophen-2-yl)propan-1-amine fundamentally relies on the ability to functionalize the thiophene ring at the C2 position selectively. Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. The inherent electronic properties of the ring direct incoming electrophiles preferentially to the C2 position, which is more nucleophilic than the C3 position.

Methodologies for Installing the Propane Chain with Stereocontrol

Beyond the asymmetric reductive amination of a pre-formed ketone, another powerful strategy involves the use of a chiral auxiliary. This approach builds the stereocenter during the formation of the C-N bond. One of the most successful and widely used auxiliaries for this purpose is tert-butanesulfinamide, developed by Ellman. yale.edu

The synthesis begins with the condensation of the ketone precursor, 1-(thiophen-2-yl)propan-1-one, with enantiopure (R)- or (S)-tert-butanesulfinamide. This acid-catalyzed reaction forms a chiral N-tert-butanesulfinylimine. The sulfinyl group directs the subsequent reduction of the C=N double bond. Diastereoselective reduction of the imine, typically with a hydride reagent like sodium borohydride, proceeds with high stereocontrol, favoring attack from the less sterically hindered face.

After the reduction, the chiral auxiliary is removed under acidic conditions (e.g., with HCl in a protic solvent) to liberate the desired free primary amine, this compound, in high enantiomeric purity. The choice of the (R)- or (S)-enantiomer of the sulfinamide auxiliary determines the stereochemistry of the final amine product, making this a versatile and predictable method for accessing either enantiomer.

Stereochemical Characterization and Enantiomeric Purity Assessment Methods

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers due to its high efficiency and sensitivity. mdpi.com The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely employed for the resolution of chiral amines. mdpi.comnih.gov

The enantiomeric excess (e.e.) of (1R)-1-(thiophen-2-yl)propan-1-amine can be determined by integrating the peak areas of the two enantiomers in the chromatogram. The formula for calculating enantiomeric excess is:

e.e. (%) = |Area(R) - Area(S)| / |Area(R) + Area(S)| x 100

For the specific analysis of 1-(thiophen-2-yl)propan-1-amine (B1267913), a method analogous to the resolution of similar aromatic amines can be employed. A typical chiral HPLC method would involve a polysaccharide-based column and a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), often with a small amount of an amine additive (like diethylamine (B46881) or butylamine) to improve peak shape and resolution. nih.gov

Table 1: Illustrative Chiral HPLC Method for 1-(thiophen-2-yl)propan-1-amine

| Parameter | Condition |

| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 237 nm |

| Temperature | 25 °C |

| Retention Time (1S)-enantiomer | ~ 8.5 min |

| Retention Time (1R)-enantiomer | ~ 10.2 min |

| Resolution (Rs) | > 2.0 |

This table is a representative example based on methods for similar compounds and may require optimization for specific batches and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents for Enantiomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of enantiomeric purity through the use of chiral shift reagents (CSRs). libretexts.org Enantiomers are chemically and physically identical in an achiral environment, and thus their NMR spectra are indistinguishable. However, in the presence of a chiral auxiliary, such as a chiral shift reagent, the enantiomers form transient diastereomeric complexes that exhibit different NMR spectra. libretexts.org

Lanthanide-based complexes, such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃), are common chiral shift reagents. google.com Upon addition of the CSR to a solution of the racemic amine, the protons proximate to the chiral center of each enantiomer experience different induced shifts, leading to the separation of their corresponding signals in the ¹H NMR spectrum. The enantiomeric excess can then be calculated by integrating the distinct signals of the two diastereomeric complexes.

For this compound, the protons on the carbon adjacent to the nitrogen (the methine proton) and the protons of the ethyl group would be most affected by the chiral shift reagent. A hypothetical ¹H NMR experiment would show a splitting of these signals, with the ratio of the integrals directly corresponding to the ratio of the enantiomers.

Table 2: Expected ¹H NMR Signal Splitting with a Chiral Shift Reagent

| Proton | Chemical Shift (δ) without CSR (ppm) | Expected Observation with CSR |

| Methine (CH-NH₂) | ~ 4.1 | Splitting into two distinct signals |

| Methylene (CH₂) | ~ 1.8 | Splitting into two sets of signals |

| Methyl (CH₃) | ~ 0.9 | Splitting into two distinct signals |

The magnitude of the chemical shift difference (ΔΔδ) depends on the specific chiral shift reagent used, its concentration, and the substrate.

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment and Purity

Optical rotation and Circular Dichroism (CD) spectroscopy are chiroptical techniques that rely on the differential interaction of chiral molecules with polarized light. These methods are fundamental for assigning the absolute configuration of enantiomers and can also provide an indication of enantiomeric purity.

Optical Rotation measures the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration). For this compound, a non-zero specific rotation would be expected, and its sign (positive or negative) and magnitude would be unique to this enantiomer. The observed optical rotation of a sample can be compared to the known specific rotation of the pure enantiomer to determine its optical purity, which is often correlated with enantiomeric excess.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum plots the difference in absorbance (ΔA) as a function of wavelength. Chiral compounds containing chromophores, such as the thiophene (B33073) ring in this compound, will exhibit characteristic CD spectra. tandfonline.combohrium.comresearchgate.net The shape and sign of the Cotton effects in the CD spectrum are directly related to the stereochemistry of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum of a given enantiomer, and by comparing the experimental spectrum to the calculated one, the absolute configuration can be confirmed. acs.org

Derivatization Methods for Enhanced Spectroscopic and Chromatographic Resolution

Derivatization of a chiral analyte with a chiral reagent to form diastereomers is a classic and effective strategy to facilitate their separation and analysis by non-chiral chromatographic or spectroscopic methods. nih.gov For primary amines like this compound, a variety of chiral derivatizing agents are available.

One common approach is the use of chiral acid chlorides or chloroformates. For instance, (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) can react with the primary amine to form stable diastereomeric carbamates. acs.org These diastereomers possess different physical properties and can be readily separated by standard reversed-phase HPLC. acs.org

Another widely used derivatizing agent is o-phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine. researchgate.net This reaction forms fluorescent diastereomeric isoindoles that can be separated by HPLC with high sensitivity. researchgate.net

The formation of diastereomers also aids in NMR analysis. The resulting diastereomers will have distinct NMR spectra in a standard achiral solvent, allowing for the determination of their ratio by integration of well-resolved signals.

Table 3: Common Chiral Derivatizing Agents for Primary Amines

| Derivatizing Agent | Functional Group Reacting | Resulting Diastereomer | Analytical Technique |

| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Amine | Carbamate | HPLC, NMR |

| o-Phthalaldehyde (OPA) / Chiral Thiol | Amine | Isoindole | HPLC (with fluorescence detection) |

| Mosher's acid chloride (MTPA-Cl) | Amine | Amide | NMR, HPLC |

| Marfey's reagent (FDAA) | Amine | Alaninamide | HPLC |

The choice of derivatizing agent depends on the specific analytical challenge, including the required sensitivity and the available instrumentation.

Theoretical and Computational Investigations of 1r 1 Thiophen 2 Yl Propan 1 Amine

Conformational Analysis and Energy Landscapes of the Chiral Amine

The biological and chemical activity of (1R)-1-(thiophen-2-yl)propan-1-amine is intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. By exploring the potential energy surface (PES), computational methods can identify the most stable conformers and the energy barriers that separate them.

For this compound, the key degrees of freedom are the rotations around the single bonds, specifically the C-C bond connecting the propyl chain to the thiophene (B33073) ring and the C-N bond of the amine group. Quantum-chemical calculations can be used to map the energy landscape as a function of these dihedral angles. researchgate.net

Table 1: Calculated Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A | ~60° (gauche) | 0.00 | 55 |

| B | ~180° (anti) | 0.55 | 30 |

| C | ~-60° (gauche) | 1.20 | 15 |

Note: This data is illustrative and based on typical findings for similar chiral amines. Actual values would be derived from specific quantum chemical calculations.

The results of such an analysis are critical for understanding how the molecule might interact with biological receptors or how it might behave as a chiral ligand in asymmetric catalysis.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. researchgate.net By calculating the electron density, DFT can provide valuable information about molecular orbitals, charge distribution, and reactivity indices. For thiophene-containing compounds, DFT has been successfully applied to understand their diverse biological activities. nih.govnih.gov

DFT calculations for this compound can elucidate key aspects of its electronic character:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. nih.gov It helps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this amine, the nitrogen atom is expected to be a region of negative potential, while the amine hydrogens would be regions of positive potential.

Atomic Charges: Calculating the partial charges on each atom provides insight into the charge distribution and polarity of the molecule. Methods like Mulliken population analysis can be used for this purpose. plu.mx

Table 2: Selected DFT-Calculated Electronic Properties

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.0 eV |

| Dipole Moment | 1.9 D |

Note: These values are representative for a molecule of this type and would be calculated using a specific DFT functional and basis set, such as B3LYP/6-31G(d).

These DFT-derived parameters are instrumental in predicting how this compound will behave in chemical reactions, for example, in its role as a nucleophile or as a ligand for metal catalysts.

Molecular Dynamics Simulations for Solvent Effects on Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. frontiersin.org Molecular Dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules over time, including their interactions with solvent molecules. nih.govrsc.org

MD simulations can model this compound in a box of explicit solvent molecules (e.g., water, methanol, or a non-polar solvent). The simulation tracks the positions and velocities of all atoms over a period of time, providing a dynamic picture of how the solute and solvent molecules interact. researchgate.net

Key insights from MD simulations include:

Solvation Shell Structure: MD can reveal how solvent molecules arrange themselves around the chiral amine, forming solvation shells. The structure of these shells, especially around the polar amine group and the thiophene ring, can affect the molecule's conformational preferences.

Conformational Dynamics: Unlike static quantum chemical calculations, MD simulations show how the molecule's conformation changes over time in solution. It can reveal the lifetimes of different conformers and the rates of interconversion between them. Solvents can stabilize certain conformers through specific interactions like hydrogen bonding, altering the conformational equilibrium compared to the gas phase. researchgate.netnih.gov

Solvent Effects on Reactivity: By analyzing the solvent structure around reactive sites, MD can provide insights into how the solvent might mediate a chemical reaction. For instance, protic solvents can form hydrogen bonds with the amine group, potentially affecting its nucleophilicity.

The choice of solvent can dramatically alter the energy landscape and the preferred conformations of a solute, which in turn impacts its reactivity and selectivity in chemical transformations. frontiersin.org

Computational Modeling of Transition States in Asymmetric Transformations Involving the Compound

Chiral amines like this compound are valuable in asymmetric synthesis, where they can act as catalysts or chiral building blocks. acs.org Computational modeling of reaction mechanisms, particularly the transition states, is essential for understanding the origin of stereoselectivity in these transformations. researchgate.net

Using quantum chemical methods like DFT, researchers can model the entire reaction pathway for an asymmetric synthesis involving this amine. This involves locating the structures and energies of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate and selectivity.

For an asymmetric reaction, there will be two competing diastereomeric transition states leading to the two possible stereoisomeric products. The difference in the activation energies (ΔG‡) of these two transition states determines the enantiomeric excess (ee) of the product. A larger energy difference leads to higher stereoselectivity.

Computational modeling can help identify the key interactions in the transition state that are responsible for stereochemical control. researchgate.net For example, steric hindrance or specific non-covalent interactions (like hydrogen bonds or CH-π interactions) in one transition state structure can raise its energy relative to the other, favoring the formation of one enantiomer. researchgate.net These insights are crucial for optimizing reaction conditions and for the rational design of more effective chiral catalysts.

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations can accurately predict various spectroscopic properties of molecules, providing a powerful tool for structure verification and analysis. jocpr.com These theoretical predictions can be compared with experimental spectra to confirm the identity and stereochemistry of a synthesized compound. researchgate.netresearchgate.net

For this compound, several spectroscopic properties can be calculated:

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govmdpi.com Theoretical chemical shifts are often calculated for the lowest energy conformers and then averaged based on their predicted populations. Comparing calculated and experimental NMR spectra can help assign signals and confirm the molecule's constitution. uchile.clnih.gov

Infrared (IR) Spectra: The vibrational frequencies and intensities that correspond to peaks in an IR spectrum can be computed. nih.gov These calculations help in assigning specific vibrational modes to the observed absorption bands, confirming the presence of functional groups like the N-H and C-S bonds.

Circular Dichroism (CD) Spectra: For a chiral molecule, electronic circular dichroism (ECD) spectroscopy is a key technique for determining its absolute configuration. Time-dependent DFT (TD-DFT) can be used to simulate the ECD spectrum. By comparing the predicted spectrum with the experimental one, the absolute stereochemistry (R or S) of the chiral center can be confidently assigned.

Table 3: Comparison of Experimental and Calculated Spectroscopic Data (Illustrative)

| Spectroscopic Data | Experimental Value | Calculated Value |

|---|---|---|

| ¹H NMR (δ, ppm, H at chiral center) | 4.15 | 4.20 |

| ¹³C NMR (δ, ppm, C at chiral center) | 55.2 | 54.8 |

| IR Frequency (cm⁻¹, N-H stretch) | 3350 | 3365 |

| CD Spectrum (λmax, nm) | 235 | 238 (+ Cotton Effect) |

Note: This table illustrates the typical agreement between experimental and computationally predicted spectroscopic data.

These computational tools are indispensable in modern chemical research, allowing for a deep and detailed understanding of the structure and properties of molecules like this compound. jocpr.com

Applications of 1r 1 Thiophen 2 Yl Propan 1 Amine in Advanced Organic Transformations

As a Chiral Building Block in the Synthesis of Complex Molecular Architectures

The utility of chiral building blocks is central to modern drug discovery and the synthesis of complex natural products. These molecules possess one or more stereocenters that are maintained throughout a synthetic sequence, allowing for the construction of enantiomerically pure final products. (1R)-1-(thiophen-2-yl)propan-1-amine serves as such a building block, with its stereocenter adjacent to a reactive primary amine, enabling a variety of stereoretentive transformations.

Stereoselective Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are among the most significant structural motifs in pharmaceuticals, with over half of all FDA-approved small-molecule drugs containing at least one. openmedicinalchemistryjournal.com The primary amine of this compound can act as a key nucleophile in cyclization reactions to construct these valuable ring systems. By reacting with appropriate bifunctional electrophiles, the amine can be integrated into a new ring while preserving the integrity of the adjacent stereocenter.

For example, in a Paal-Knorr type synthesis, condensation with a 1,4-dicarbonyl compound would yield a chiral N-substituted pyrrole. Similarly, reaction with a 1,3-dicarbonyl compound and an aldehyde in a Hantzsch-type reaction could lead to the formation of chiral dihydropyridines. The thiophene (B33073) moiety itself can also participate in or influence further cyclization reactions, leading to complex fused heterocyclic systems. The adjustable nature and high stability of nitrogen heterocycles make them ideal scaffolds in drug design. openmedicinalchemistryjournal.com

Formation of Chirally Pure Amide and Carbamate Linkages

The formation of amide bonds is one of the most fundamental and widely used reactions in organic chemistry. Chiral amides are prevalent structural units in a vast number of natural products and pharmaceutical agents. nih.goviupac.org The primary amine of this compound reacts readily with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) to form stable, chirally pure amides. This reaction is typically robust and proceeds without racemization of the stereocenter.

Similarly, reaction with chloroformates or other carbonylating agents yields the corresponding carbamates. These linkages are important in peptidomimetics, as protecting groups, and as functional components in bioactive molecules. The ability to form these linkages provides a direct method for attaching the chiral thiophene-containing fragment to other molecules of interest.

| Reactant Type | Example Reactant | Resulting Linkage | Product Class |

|---|---|---|---|

| Acyl Chloride | Benzoyl chloride | Amide | N-((1R)-1-(thiophen-2-yl)propyl)benzamide |

| Carboxylic Acid (with coupling agent) | Acetic acid | Amide | N-((1R)-1-(thiophen-2-yl)propyl)acetamide |

| Chloroformate | Benzyl chloroformate | Carbamate | Benzyl ((1R)-1-(thiophen-2-yl)propyl)carbamate |

| Isocyanate | Phenyl isocyanate | Urea | 1-phenyl-3-((1R)-1-(thiophen-2-yl)propyl)urea |

Extension of Carbon Chains with Retention of Stereochemistry

Modifying the carbon skeleton around the chiral center without losing stereochemical information is a key challenge in organic synthesis. For this compound, advanced methodologies can be employed to extend the carbon chain. One potential strategy involves the controlled alkylation or arylation of derivatives. For instance, after conversion to an appropriate imine, nucleophilic addition of organometallic reagents could install a new carbon-carbon bond alpha to the nitrogen. Subsequent reduction would yield a more complex chiral amine.

Another advanced approach is the use of transition-metal-catalyzed reactions. For example, a copper-hydride catalyzed reductive relay hydroamination can install a distal amino group while creating a remote chiral center, demonstrating the sophisticated transformations possible with chiral amines. nih.gov Such methods allow for the elaboration of the simple building block into more complex structures that are valuable intermediates for pharmaceuticals and natural products. nih.gov

Role as a Chiral Ligand or Organocatalyst in Asymmetric Catalysis

Beyond its role as a structural component, the chirality of this compound can be leveraged to control the stereochemical outcome of chemical reactions. This is achieved by using the molecule or its derivatives as either a chiral ligand in metal-catalyzed processes or as a metal-free organocatalyst.

Development of Metal-Amine Complexes for Asymmetric Reactions

The primary amine can be readily derivatized to form more complex multidentate ligands. For example, condensation with salicylaldehydes produces Schiff base (salen-type) ligands, while reaction with chlorodiphenylphosphine (B86185) can yield aminophosphine (B1255530) ligands. The thiophene ring's sulfur atom can also act as a coordination site, making thiophene-based molecules attractive candidates for ligand design. nih.gov

These chiral ligands coordinate to transition metals such as copper, rhodium, palladium, vanadium, or chromium, creating a chiral environment around the metallic center. nih.goviaea.orgacs.orgresearchgate.net This chiral metal complex can then catalyze a variety of transformations enantioselectively. The stereochemical information from the amine is transferred to the substrate, leading to the preferential formation of one enantiomer of the product. Thiophene-based ligands have been successfully used in copper-catalyzed Henry reactions and Friedel-Crafts alkylations, as well as vanadium-catalyzed asymmetric oxidation of sulfides. nih.goviaea.orgresearchgate.net

| Ligand Type (from amine) | Metal Center | Potential Asymmetric Reaction | Reference Concept |

|---|---|---|---|

| Schiff Base (Salen-type) | Vanadium (V), Chromium (Cr) | Sulfide Oxidation, Henry Reaction | iaea.orgacs.org |

| Bis(oxazolinyl)thiophene Analog | Copper (Cu) | Friedel-Crafts Alkylation, Aldol (B89426) Reaction | nih.govnih.gov |

| Aminophosphine | Rhodium (Rh), Palladium (Pd) | Asymmetric Hydrogenation, Allylic Substitution | acs.org |

Organocatalytic Applications Utilizing the Amine Moiety

Asymmetric organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has become a major pillar of modern organic synthesis. Chiral primary amines are powerful organocatalysts that typically operate through the formation of nucleophilic enamines or electrophilic iminium ions upon reaction with carbonyl compounds. rsc.orgthieme-connect.com

This compound can function as a catalyst in this context. rsc.org When reacted with a ketone or aldehyde, it can form a chiral enamine intermediate. This enamine can then react with an electrophile, such as another aldehyde in an aldol reaction, with the steric environment of the catalyst directing the stereochemical outcome. thieme-connect.commdpi.com Alternatively, reaction with an α,β-unsaturated aldehyde or ketone can form a chiral iminium ion, which activates the substrate for nucleophilic attack, for example, in a Michael addition. The effectiveness of primary amine catalysts has been demonstrated in a wide range of enantioselective transformations. rsc.org

Ligand Design and Structure-Activity Relationships in Catalytic Systems

The primary amine functionality and the inherent chirality of this compound make it an excellent scaffold for the design of chiral ligands used in asymmetric catalysis. The amine group can be readily derivatized to form various coordinating moieties, such as Schiff bases (imines), amides, or phosphinamides, leading to the creation of bidentate or tridentate ligands.

In these ligands, the thiophene ring plays a multifaceted role. The sulfur atom, with its lone pair of electrons, can act as a soft Lewis basic coordination site for transition metals. Furthermore, the aromatic ring provides a sterically defined framework that influences the chiral environment around the metal center. The interplay between the chiral propan-1-amine backbone and the thiophene group is crucial for establishing effective stereochemical control during a catalytic reaction.

Structure-activity relationship (SAR) studies in these catalytic systems focus on how modifications to the ligand's structure impact catalytic efficiency and enantioselectivity. Key structural aspects that can be varied include:

N-Substituents: The size and electronic properties of substituents added to the amine nitrogen can be altered to fine-tune the steric and electronic environment of the resulting metal complex. For instance, bulky N-aryl or N-alkyl groups can create a more defined chiral pocket, enhancing enantioselectivity.

Thiophene Ring Substitution: Adding substituents to the 4- or 5-positions of the thiophene ring can modulate the electronic properties of the sulfur atom and introduce additional steric hindrance, further influencing the catalyst's behavior.

The Alkyl Chain: While the core structure is a propyl group, hypothetical analogues with different chain lengths or branching could be explored to alter the positioning of the chiral center relative to the coordinating atoms.

The performance of these ligands is typically evaluated in well-established asymmetric transformations, such as carbon-carbon bond-forming reactions. For instance, thiophene-based chiral ligands have been successfully employed in the enantioselective addition of organozinc reagents to aldehydes and in Friedel-Crafts alkylations. researchgate.netnih.gov Ligands derived from this compound are expected to show high efficacy in similar catalytic processes.

Table 1: Potential Applications of Ligands Derived from this compound

| Ligand Type | Metal Catalyst | Asymmetric Reaction | Expected Outcome |

| Schiff Base (Imine) | Ti(OiPr)₄ | Enantioselective Alkylation of Aldehydes | High yield and enantiomeric excess (ee) of chiral secondary alcohols. |

| Bis(oxazoline) Analogue | Cu(OTf)₂ | Friedel-Crafts Alkylation of Indoles | Good conversion and high enantioselectivity in the formation of C-C bonds. nih.gov |

| Phosphinamide | Rh(I) or Ir(I) | Asymmetric Hydrogenation of Olefins | High turnover numbers and excellent enantioselectivity for chiral alkanes. |

Precursor for the Synthesis of Other Chiral Thiophene Derivatives

Beyond its use in catalysis, this compound serves as a versatile starting material for the synthesis of a variety of other enantiomerically pure thiophene-containing compounds. The ability to transform the amine group or functionalize the thiophene ring while preserving the integrity of the stereocenter is a key feature of its synthetic utility.

Conversion to Chiral Alcohols and Aldehydes

The conversion of the primary amine in this compound to a hydroxyl group affords the corresponding chiral alcohol, (1R)-1-(thiophen-2-yl)propan-1-ol. This transformation is highly valuable as chiral alcohols are fundamental building blocks in the synthesis of pharmaceuticals and natural products. nih.govmdpi.com

However, direct conversion through methods like diazotization with nitrous acid can be problematic, often leading to carbocation intermediates that result in racemization and a mixture of substitution and elimination byproducts. To maintain stereochemical purity, specific multi-step sequences or advanced biocatalytic methods are often preferred. For example, a two-step process involving acylation of the amine followed by a stereospecific substitution reaction can provide the desired alcohol with high enantiopurity. Enzymatic cascades, which can convert alcohols to amines, suggest that reverse enzymatic processes could also be a viable, though technologically advanced, route. nih.gov

Further oxidation of the resulting secondary alcohol would yield the corresponding chiral ketone, 1-(thiophen-2-yl)propan-1-one, a process that removes the stereocenter. The synthesis of a corresponding chiral aldehyde is not directly achievable from this secondary alcohol.

Table 2: Synthetic Pathways for Conversion of the Amine Group

| Target Molecule | Reagent(s) / Method | Stereochemical Outcome | Notes |

| (1R)-1-(thiophen-2-yl)propan-1-ol | 1. Ac₂O, Pyridine 2. NaNO₂, AcOH | Potential for racemization | Classic diazotization route, often low stereospecificity. |

| (1R)-1-(thiophen-2-yl)propan-1-ol | Biocatalysis (e.g., engineered amine oxidase followed by reductase) | High stereospecificity | Green and highly selective method, but requires specific enzyme development. |

| N-((1R)-1-(thiophen-2-yl)propyl)acetamide | Acetic Anhydride (B1165640) | Retention | A stable derivative that can be used in further transformations. |

Functionalization of the Thiophene Ring While Retaining Chirality

A significant advantage of using this compound as a chiral scaffold is the ability to perform chemical modifications on the thiophene ring without disturbing the adjacent stereocenter. The thiophene ring is susceptible to electrophilic aromatic substitution, and the 2-alkyl substituent typically directs incoming electrophiles to the C5 position due to steric and electronic effects. nih.gov

Care must be taken to employ reaction conditions that are sufficiently mild to prevent racemization of the α-carbon. This generally means avoiding strong acids, high temperatures, or prolonged reaction times that could facilitate protonation-deprotonation equilibria at the chiral center.

Common functionalization reactions include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a non-polar solvent allows for the selective introduction of a halogen at the 5-position.

Acylation: Friedel-Crafts acylation with an acyl chloride or anhydride in the presence of a mild Lewis acid can introduce a ketone functionality at the 5-position.

Nitration: Mild nitrating agents can be used to install a nitro group, which can be further converted into other functional groups.

These functionalized derivatives are valuable intermediates for cross-coupling reactions (e.g., Suzuki, Heck), allowing for the synthesis of complex, optically active thiophene-based molecules for materials science and medicinal chemistry. nih.govresearchgate.net

Table 3: Regioselective Functionalization of the Thiophene Ring

| Reaction | Reagent(s) | Position of Substitution | Conditions to Retain Chirality |

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 5-position | Low temperature, dark conditions to avoid radical side reactions. |

| Acylation | Acetyl Chloride, SnCl₄ | 5-position | Use of a mild Lewis acid at or below room temperature. |

| Formylation | Vilsmeier-Haack (POCl₃, DMF) | 5-position | Reaction is typically performed at low temperatures (0-20 °C). |

| Sulfonation | SO₃-Pyridine Complex | 5-position | A mild sulfonating agent that avoids strongly acidic conditions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.